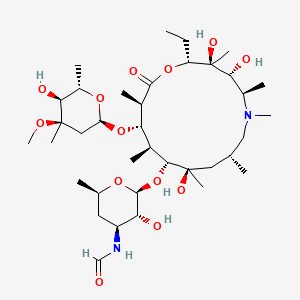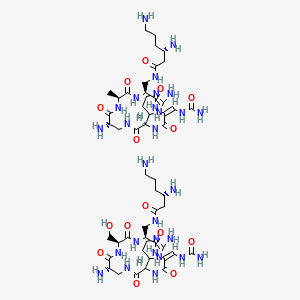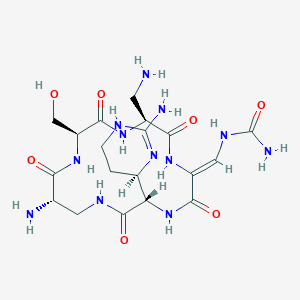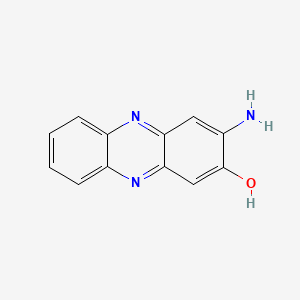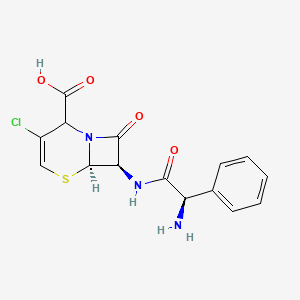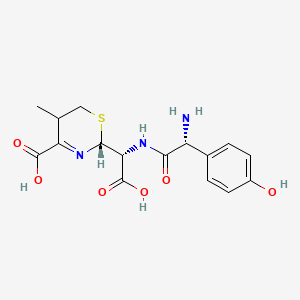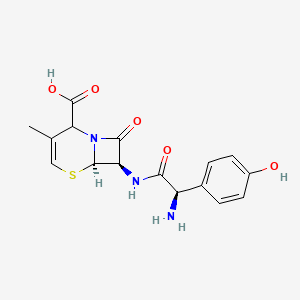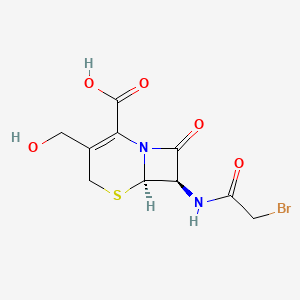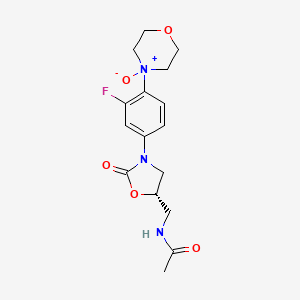
Linezolid-N-Oxid
Übersicht
Beschreibung
Linezolid N-Oxide is a derivative of Linezolid, which belongs to the oxazolidinone class of antibiotics. Linezolid is known for its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci . Linezolid N-Oxide retains the core structure of Linezolid but includes an additional N-oxide functional group, which can potentially alter its pharmacological properties and biological activity.
Wissenschaftliche Forschungsanwendungen
Linezolid N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of N-oxide functional groups on the chemical properties of oxazolidinones.
Biology: Investigated for its potential antibacterial activity and compared with Linezolid to understand the impact of the N-oxide group on biological efficacy.
Medicine: Explored for its potential use in treating infections caused by multidrug-resistant bacteria.
Industry: Used in the development of new antibiotics and as a reference compound in quality control processes.
Wirkmechanismus
Target of Action
Linezolid N-Oxide primarily targets aerobic Gram-positive bacteria . It is particularly effective against both enterococci and staphylococci, and most isolates of streptococci . The primary molecular target of Linezolid N-Oxide is the 23S ribosomal RNA of the 50S subunit in these bacteria .
Mode of Action
Linezolid N-Oxide exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis . More specifically, it binds to the 23S ribosomal RNA of the 50S subunit . This binding prevents the formation of the 70S initiation complex, which is essential for bacterial reproduction .
Biochemical Pathways
The primary biochemical pathway affected by Linezolid N-Oxide is bacterial protein synthesis . By inhibiting the formation of the 70S initiation complex, Linezolid N-Oxide disrupts the process of protein translation, leading to a reduction in the length of the developed peptide chains and a decrease in the rate of translation elongation .
Result of Action
The result of Linezolid N-Oxide’s action is the inhibition of bacterial growth and reproduction . By preventing the formation of the 70S initiation complex, Linezolid N-Oxide disrupts bacterial protein synthesis, which either stops bacterial growth or results in bacterial death .
Action Environment
The efficacy and stability of Linezolid N-Oxide can be influenced by various environmental factors. For instance, the presence of other medications can lead to drug-drug interactions that may affect the pharmacokinetics and pharmacodynamics of Linezolid N-Oxide . Furthermore, individual genetic characteristics may render a patient more vulnerable to the effects of Linezolid N-Oxide . Therefore, the patient’s medical history, current medication regimen, and genetic factors should be considered when administering Linezolid N-Oxide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Linezolid N-Oxide typically involves the oxidation of Linezolid. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the N-oxide group into the Linezolid molecule .
Industrial Production Methods: Industrial production of Linezolid N-Oxide follows similar principles but is scaled up to ensure consistent quality and yield. Continuous flow synthesis is a method that has been explored for the production of Linezolid and its derivatives, including Linezolid N-Oxide. This method involves multiple reaction steps in a continuous flow system, which enhances efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Linezolid N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc and acetic acid.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where nucleophiles replace the N-oxide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc, acetic acid.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Further oxidized derivatives.
Reduction: Linezolid.
Substitution: Substituted Linezolid derivatives with different functional groups replacing the N-oxide.
Vergleich Mit ähnlichen Verbindungen
Linezolid: The parent compound, known for its effectiveness against Gram-positive bacteria.
Eperezolid: Another oxazolidinone compound with similar antibacterial properties.
Uniqueness: Linezolid N-Oxide is unique due to the presence of the N-oxide functional group, which can alter its chemical and biological properties compared to its parent compound, Linezolid. This modification can potentially enhance its efficacy or reduce its side effects, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
N-[[(5S)-3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O5/c1-11(21)18-9-13-10-19(16(22)25-13)12-2-3-15(14(17)8-12)20(23)4-6-24-7-5-20/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFKNYFIQWSUNN-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189038-36-6 | |
| Record name | Linezolid N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189038366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LINEZOLID N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JD2DSM8PQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What analytical method was used to detect Linezolid N-oxide in the research paper?
A1: The research paper describes a novel method using Capillary Electrophoresis coupled with Tandem Mass Spectrometry (CE-DAD-MS/MS) for the simultaneous determination and identification of various antibiotic drugs and their metabolites, including Linezolid N-oxide, in human urine samples. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



